molecular formula C9H17Cl2N3 B2472151 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride CAS No. 1956356-29-8

4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride

Cat. No.: B2472151
CAS No.: 1956356-29-8
M. Wt: 238.16
InChI Key: ARQKPFPSBHGXHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C9H16ClN3 . It is also known as "Piperidine, 4- (1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2)" .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;;/h6,8,10H,2-5H2,1H3,(H,11,12);2*1H . This code provides a specific description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 238.16 . The storage temperature is room temperature . .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

The chemical compound 4-(1-Methyl-1H-pyrazol-3-yl)piperidine dihydrochloride serves as a potent and selective inhibitor in the study of cytochrome P450 (CYP) isoforms within human liver microsomes. This research is crucial for understanding drug metabolism and potential drug-drug interactions (DDIs) when multiple drugs are administered concurrently. Selective inhibition of CYP isoforms aids in deciphering the metabolism pathways of various drugs, thereby facilitating the prediction and management of DDIs (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

This chemical scaffold is integral in the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), highlighting its broader synthetic applications and bioavailability. The review covers synthetic pathways employed for the development of various derivatives through one-pot multicomponent reactions, showcasing the compound's applicability in creating lead molecules for medicinal and pharmaceutical industries (Parmar et al., 2023).

Dipeptidyl Peptidase IV Inhibitors

The compound has been explored for its role in the synthesis of dipeptidyl peptidase IV (DPP IV) inhibitors, showcasing its potential in the treatment of type 2 diabetes mellitus (T2DM). This exploration signifies the compound's contribution to generating novel antidiabetic drugs, emphasizing its medicinal significance in addressing a major global health issue (Mendieta et al., 2011).

Development of Kinase Inhibitors

In the realm of cancer research, the pyrazolo[3,4-b]pyridine scaffold, closely related to the compound , has been recognized for its versatility in designing kinase inhibitors. This scaffold's ability to bind in multiple modes makes it a valuable tool in developing targeted therapies for various cancers, illustrating the compound's potential contribution to oncology (Wenglowsky, 2013).

Anti-Colorectal Cancer Activity

Quinazoline derivatives, related to the pyrazole-piperidine scaffolds, have shown significant anti-colorectal cancer activity. These findings suggest the potential for derivatives of this compound to be developed into new anti-colorectal cancer agents, providing a promising avenue for therapeutic exploration (Moorthy et al., 2023).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

4-(1-methylpyrazol-3-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-4-9(11-12)8-2-5-10-6-3-8;;/h4,7-8,10H,2-3,5-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARQKPFPSBHGXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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